molecular formula C19H18ClN3O5 B2370943 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941872-72-6

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2370943
CAS No.: 941872-72-6
M. Wt: 403.82
InChI Key: DEFOCZBYZUXDKO-UHFFFAOYSA-N
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Description

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core, a methoxy group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group onto the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Piperidinylation: Attachment of the piperidinyl moiety.

    Amidation: Formation of the benzamide linkage.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the other steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .

Scientific Research Applications

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Uniqueness

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFOCZBYZUXDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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